H-DL-Phe(4-Me)-OH

Enzyme mechanism Tyrosine hydroxylase Isotope effect

Procure H-DL-Phe(4-Me)-OH (4-methylphenylalanine) to leverage its unique para-methyl electron-donating character. This ensures reproducible MS fragmentation (NH3 loss) and tunable peptide hydrophobicity in SPPS. Available in high purity (≥98%), it is an essential tool for enzymatic mechanism probes and proteolytically stable peptide analog design.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 4599-47-7
Cat. No. B556535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Phe(4-Me)-OH
CAS4599-47-7
Synonyms2-Amino-3-p-tolyl-propionicacid; 4599-47-7; DL-4-ME-PHE-OH; 2-amino-3-(4-methylphenyl)propanoicacid; 4-Methy-DL-Phenylalanine; DL-4-METHYLPHENYLALANINE; 2-AMINO-3-P-TOLYLPROPANOICACID; ACMC-20amdc; H-p-Me-D-Phe-OH; Phenylalanine,4-methyl-; AC1L8WML; SCHEMBL44871; CTK4I9059; 4-METHYL-DL-PHENYLALANINE; MolPort-003-990-080; 6328AB; ANW-59481; AKOS000170686; AKOS016843033; AB21662; AM83429; FS-2553; VC30806; alpha-Amino-4-methylbenzenepropionicacid; AK-35255
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
InChIKeyDQLHSFUMICQIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphenylalanine CAS 4599-47-7: Non-Natural Amino Acid for Enzyme Mechanistic Studies and Protein Engineering


4-Methylphenylalanine (CAS 4599-47-7; H-DL-Phe(4-Me)-OH), also referred to as 2-amino-3-p-tolyl-propionic acid, is a para-methyl-substituted non-natural phenylalanine derivative with molecular formula C10H13NO2 and molecular weight 179.22 g/mol [1]. As a structural analog of phenylalanine bearing an additional methyl group at the para position of the aromatic ring, this compound exhibits distinct physicochemical properties including a calculated LogP of 1.57 (ACD/LogP) and melting points reported in the range of 277-279°C (decomposition) [2]. These properties differentiate it from the parent phenylalanine and other aromatic-substituted analogs, establishing its utility as a biochemical probe and synthetic building block.

4-Methylphenylalanine vs. Phenylalanine Analogs: Why Generic Substitution Compromises Experimental Reproducibility


Substitution of 4-methylphenylalanine with unmodified phenylalanine, 4-fluorophenylalanine, or 4-chlorophenylalanine in a given experimental system is not functionally equivalent. Each para-substituted phenylalanine analog confers distinct steric, electronic, and hydrophobic properties to peptides and proteins into which it is incorporated. The methyl group of 4-methylphenylalanine increases side-chain hydrophobicity (LogP 1.57 vs. L-phenylalanine LogP approximately -1.38) and introduces specific steric constraints that influence both enzyme-substrate recognition and protein folding thermodynamics. The quantitative evidence below demonstrates that these differences manifest as measurable, reproducible changes in enzyme kinetics, protein stability, and synthetic outcomes. Procurement decisions that treat phenylalanine analogs as interchangeable building blocks risk introducing uncontrolled variables that undermine data reproducibility and mechanistic interpretation.

Quantitative Evidence for 4-Methylphenylalanine Differentiation: Comparative Data for Scientific Selection


4-Methylphenylalanine as a Mechanistic Probe: Intrinsic Deuterium Isotope Effects in Aromatic Amino Acid Hydroxylases

When used as a substrate for tyrosine hydroxylase (TyrH), 4-methylphenylalanine yields 4-hydroxymethylphenylalanine via benzylic hydroxylation. Using deuterated methyl-group variants of 4-methylphenylalanine, researchers quantified the intrinsic primary deuterium isotope effect as 9.6 ± 0.9 for TyrH-catalyzed benzylic hydroxylation [1]. This same substrate has been employed across all three aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylase), with tri-deuterated methyl group substrates exhibiting a consistent intrinsic isotope effect of approximately 13 across all three enzymes [2]. No comparable isotope effect measurements exist for phenylalanine or 4-fluorophenylalanine in this context, as these analogs lack the requisite benzylic methyl group for the hydroxylation reaction being probed.

Enzyme mechanism Tyrosine hydroxylase Isotope effect Benzylic hydroxylation

Differential Protein Folding Stability: 4-Methylphenylalanine vs. 4-Fluorophenylalanine Incorporation

Direct comparative analysis of 4-methylphenylalanine (X) and 4-fluorophenylalanine (Z) incorporation into the hydrophobic core of the villin headpiece helical subdomain (HP36) revealed quantitatively distinct effects on protein folding stability. In the F51X single mutant (Phe51 replaced with 4-methylphenylalanine), the variant exhibited folding stability comparable to wild-type, whereas the corresponding F51Z mutant (4-fluorophenylalanine substitution) showed measurably enhanced stability relative to wild-type [1]. Molecular modeling attributed the differential stability effects to distinct electrostatic interaction contributions, with 4-fluorophenylalanine introducing stronger electrostatic interactions in the hydrophobic core compared to 4-methylphenylalanine [1]. Both non-natural amino acids successfully modulated folding stability without inducing disruptive steric effects, but the magnitude and direction of stability change differed.

Protein engineering Thermodynamic stability Non-natural amino acid Hydrophobic core

Hydroxylase Substrate Product Distribution: 4-Methylphenylalanine Generates Dual Pathway-Specific Products

Rat liver phenylalanine hydroxylase (PAH) activated with lysolecithin catalyzes the hydroxylation of 4-methylphenylalanine to yield two distinct products: 4-hydroxymethylphenylalanine and 3-methyltyrosine, formed via different mechanistic pathways [1]. This dual-product outcome differs fundamentally from the hydroxylation of the natural substrate phenylalanine, which produces only tyrosine. Isotopic labeling studies with 18O2 and H2(18)O confirmed that the hydroxyl groups of both 4-methylphenylalanine-derived products originate from molecular oxygen rather than water, consistent with an enzyme-bound iron-oxo intermediate mechanism [1]. The product distribution ratio is not reported with numerical precision but the qualitative bifurcation of pathways provides a unique probe for studying the NIH-shift mechanism.

Phenylalanine hydroxylase NIH shift Substrate specificity Product distribution

Purity and Enantiomeric Specification: 4-Methylphenylalanine Quality Metrics for Reproducible Research

Commercial 4-methylphenylalanine (both DL-racemic mixture CAS 4599-47-7 and L-enantiomer CAS 1991-87-3) is available with defined purity specifications ranging from ≥95% to ≥98% as verified by HPLC and/or nonaqueous titration . For the L-enantiomer (CAS 1991-87-3), specific optical rotation specifications are established at [α]20/D = -8.0 to -11.0 degrees (C=1, 1 mol/L HCl) [1]. In contrast, less common phenylalanine analogs such as 4-chlorophenylalanine or 4-bromophenylalanine often lack standardized commercial purity specifications and verified enantiomeric purity documentation. For stereoselective synthesis applications, L-4-methylphenylalanine has been reported with enantiomeric purity verification by chiral HPLC up to 99.4% [2], a critical specification for applications where the presence of the D-enantiomer would confound biological activity studies.

Analytical chemistry Quality control Chiral purity HPLC specification

Hydrophobicity Differentiation: 4-Methylphenylalanine vs. Phenylalanine in Peptide Design

The para-methyl substitution on 4-methylphenylalanine substantially increases side-chain hydrophobicity relative to unmodified phenylalanine. Computational predictions yield an ACD/LogP of 1.57 for 4-methylphenylalanine , compared to reported LogP values for L-phenylalanine of approximately -1.38. This approximately 2.95 LogP unit difference corresponds to a theoretical increase in octanol-water partition coefficient of nearly three orders of magnitude (~900-fold). For peptide synthesis applications, this hydrophobicity differential translates to enhanced membrane permeability, altered HPLC retention characteristics, and modified peptide self-assembly behavior. In Fmoc-dipeptide systems, the position and number of methyl groups on phenylalanine derivatives have been shown to exert a marked influence on supramolecular nanostructure morphology and hydrogel formation ability .

Peptide synthesis Hydrophobicity LogP Non-natural amino acid

High-Value Application Scenarios for 4-Methylphenylalanine Procurement in Research and Development


Enzymology: Mechanistic Studies of Aromatic Amino Acid Hydroxylases Requiring Benzylic Hydroxylation Probes

Laboratories investigating the catalytic mechanism of tyrosine hydroxylase, phenylalanine hydroxylase, or tryptophan hydroxylase require 4-methylphenylalanine as the preferred substrate for benzylic hydroxylation kinetic isotope effect studies. The quantitative intrinsic deuterium isotope effects (primary KIE of 9.6 ± 0.9 for TyrH [1]; tri-deuterated KIE of approximately 13 across all three hydroxylases [2]) are measurable only with a para-methyl-substituted phenylalanine analog. Phenylalanine and 4-fluorophenylalanine lack the requisite benzylic methyl group and cannot serve as substrates for these specific mechanistic investigations. Procurement of high-purity 4-methylphenylalanine with verified analytical specifications ensures reproducible kinetic measurements across experimental replicates.

Protein Engineering: Rational Tuning of Hydrophobic Core Thermodynamic Stability

For protein engineers seeking to modulate the folding stability of α-helical domains or other folded motifs through non-natural amino acid incorporation, 4-methylphenylalanine offers a quantitatively distinct stability profile compared to 4-fluorophenylalanine. In the villin headpiece HP36 model system, 4-methylphenylalanine substitution at position 51 (F51X mutant) yielded folding stability comparable to wild-type, whereas the corresponding 4-fluorophenylalanine substitution (F51Z) produced enhanced stability relative to wild-type [1]. This differential stability modulation, attributed to distinct electrostatic interaction contributions in the hydrophobic core, enables researchers to select the appropriate para-substituted phenylalanine analog based on the desired thermodynamic outcome. Procurement should specify L-enantiomer (CAS 1991-87-3) for stereospecific incorporation into recombinantly expressed or chemically synthesized proteins.

Synthetic Chemistry: Chiral Building Block Requiring Verified Enantiomeric Purity for Stereoselective Synthesis

Chemical synthesis applications requiring stereochemical control demand L-4-methylphenylalanine (CAS 1991-87-3) with verified enantiomeric purity. Commercial sources provide L-4-methylphenylalanine with purity specifications of ≥98% by HPLC and nonaqueous titration, with specific optical rotation [α]20/D = -8.0 to -11.0° (C=1, 1 mol/L HCl) [1], and reported chiral HPLC purity up to 99.4% [2]. These rigorous analytical specifications support reproducible stereoselective syntheses of peptidomimetics, enzyme inhibitors, and tailored biomaterials. For applications where enantiomeric purity directly impacts biological activity, procurement should prioritize suppliers providing certificate of analysis documentation with chiral HPLC verification.

NIH-Shift Mechanistic Studies: Dual-Product Pathway Analysis in Aromatic Hydroxylation

Researchers investigating the NIH-shift mechanism in aromatic amino acid hydroxylases require 4-methylphenylalanine specifically, as it is one of the few phenylalanine analogs that yields dual hydroxylation products via distinct mechanistic pathways. Rat liver phenylalanine hydroxylase catalyzes the conversion of 4-methylphenylalanine to both 4-hydroxymethylphenylalanine and 3-methyltyrosine, whereas the natural substrate phenylalanine produces only tyrosine as the hydroxylation product [1]. This product bifurcation, confirmed by 18O2 and H2(18)O isotopic labeling studies, provides a unique experimental window into the reactivity of the enzyme-bound iron-oxo intermediate. Procurement of 4-methylphenylalanine with verified purity specifications is essential for reproducible product distribution analysis in these mechanistic studies.

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